molecular formula C18H23NO B11849303 (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

Cat. No.: B11849303
M. Wt: 269.4 g/mol
InChI Key: ZNTUDOOZDLMYAG-DHZHZOJOSA-N
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Description

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one (CAS: 36970-33-9) is a synthetic quinolin-4-one derivative characterized by a 2-methyl group and a (E)-configured non-1-en-1-yl chain at the 3-position of the quinoline scaffold . This specific structural motif, featuring an unsaturated aliphatic chain, distinguishes it from saturated or aromatic-substituted analogues and is known to influence the compound's lipophilicity and potential for membrane interactions . Quinolin-4-one derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . This compound is of significant interest in pharmacological research, particularly in oncology. Quinoline derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-468, with some compounds exhibiting activity in the low micromolar range . The biological activity is often linked to mechanisms such as interference with mitochondrial function or modulation of specific enzymatic pathways . Furthermore, the structural framework of this compound serves as a critical precursor for synthesizing more complex quinoline-based alkaloids, like Graveoline and Dubamine, which are themselves investigated for antitumor and antimicrobial properties . The value of this compound extends to infectious disease research. Related quinolin-4-one compounds have shown promising activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli , as well as against the malaria parasite Plasmodium falciparum . Its structure provides an excellent template for Structure-Activity Relationship (SAR) studies, where modifications at various positions on the quinoline core can profoundly influence its pharmacological profile and potency . Researchers can utilize this compound to explore the effects of the unsaturated alkyl chain on target engagement, cellular permeability, and overall bioactivity. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-[(E)-non-1-enyl]-1H-quinolin-4-one

InChI

InChI=1S/C18H23NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h8-14H,2-7H2,1H3,(H,19,20)/b11-8+

InChI Key

ZNTUDOOZDLMYAG-DHZHZOJOSA-N

Isomeric SMILES

CCCCCCC/C=C/C1=CC(=O)C2=CC=CC=C2N1

Canonical SMILES

CCCCCCCC=CC1=CC(=O)C2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Condensation Reactions Using Anthranilic Acid Precursors

A foundational strategy for constructing the quinolinone scaffold involves condensation reactions starting from anthranilic acid derivatives. For instance, the synthesis of 2-methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one (CAS 36970-33-9) begins with cyclization of anthranilic acid with ketones or aldehydes under acidic or basic conditions. Adapting this approach, (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one could be synthesized via condensation of anthranilic acid with a non-1-en-1-yl-containing carbonyl compound. Key steps include:

  • Formation of the Quinolinone Core : Heating anthranilic acid with acetic anhydride or phosphoryl chloride (POCl₃) generates the bicyclic structure.

  • Side-Chain Introduction : Alkylation or Friedel-Crafts acylation at position 2 using non-1-en-1-yl bromide or a related electrophile.

However, regioselectivity challenges may arise due to competing reactions at positions 2, 3, and 8 of the quinolinone ring.

Modified Skraup and Doebner-von Miller Reactions

The Skraup reaction, traditionally used for quinoline synthesis, can be modified to incorporate alkenyl side chains. For example, heating glycerol with aniline derivatives and sulfuric acid in the presence of non-1-en-1-yl-substituted nitrobenzenes may yield the target compound. A patent by CN102924374B demonstrates the utility of such cyclization methods, albeit for carboxylated quinoline derivatives:

StepReaction ConditionsKey Intermediate
1Anthranilic acid + NaOH + Acetone (reflux)2-Toluquinoline-4-carboxylic acid
2Aldol addition with benzaldehyde2-Vinyl-4-quinoline carboxylic acid
3Dehydration with acetic anhydrideDehydrated intermediate

While this patent focuses on carboxylated analogs, substituting benzaldehyde with non-1-enal could theoretically yield this compound.

Modern Catalytic Methods for Side-Chain Functionalization

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Heck or Suzuki couplings offer precise control over side-chain introduction. For instance, coupling a preformed quinolin-4(1H)-one bromide with non-1-en-1-ylboronic acid in the presence of Pd(PPh₃)₄ could install the alkenyl group stereoselectively. This method ensures retention of the E-configuration, critical for biological activity.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction provides a robust route to alkenes. Treating 2-formylquinolin-4(1H)-one with a nonyl-derived ylide (e.g., non-1-en-1-yltriphenylphosphonium bromide) under basic conditions would yield the desired (E)-alkene. The Horner-Wadsworth-Emmons variant, using phosphonate reagents, may enhance stereochemical control.

Analytical Characterization and Validation

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR : The non-1-en-1-yl side chain exhibits characteristic trans-vinylic protons as a doublet at δ 5.5–6.5 ppm (J = 15–16 Hz). The quinolinone ring protons appear as multiplets between δ 7.0–8.5 ppm.

  • ¹³C-NMR : The carbonyl carbon (C-4) resonates near δ 175 ppm, while the vinylic carbons appear at δ 120–130 ppm.

Infrared Spectroscopy (IR)
Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the quinolinone core and alkenyl side chain.

Mass Spectrometry
Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 269.4 [M+H]⁺, consistent with the molecular formula C₁₈H₂₃NO.

Challenges in Synthesis and Scale-Up

Stereochemical Control

Achieving exclusive E-selectivity during alkenyl group installation remains a hurdle. Catalytic asymmetric methods or sterically hindered bases (e.g., DBU) may mitigate Z-isomer formation.

Purification Difficulties

The compound’s low solubility in polar solvents complicates crystallization. Gradient silica gel chromatography (hexane:ethyl acetate) or preparative HPLC is often required.

Yield Optimization

Reported yields for analogous quinolinones range from 35% to 85%, depending on the method . Microwave-assisted synthesis could enhance reaction efficiency.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis mechanism involves intramolecular cyclization via enamine intermediates. For example, in the enamine cyclization method:

  • Enamine Formation : Aniline reacts with a β-keto ester to form an enamine intermediate.

  • Cyclization : Heating induces cyclization, forming the quinolin-4-one ring structure.

  • Dehydration : Loss of water stabilizes the aromatic system, yielding the final product .

3.1. Spectroscopic Data

PropertyValue/Details
Molecular Formula C₁₈H₂₃NO
Molecular Weight 269.4 g/mol
UV Absorption λₘₐₓ ~328 nm (ε ~23,200 L·mol⁻¹·cm⁻¹) in MeCN
¹H NMR δ 6.21 (s, H-3), 7.39 (t, H-6), 7.55 (d, H-8), 7.68 (t, H-7) in DMSO-d₆
¹³C NMR δ 32.5 (C-12 allylic carbon, indicative of E-geometry)

3.2. Structural Features

  • E/Z Geometry : The E-configuration is confirmed by NOESY analysis and allylic carbon shifts .

  • Solubility : Poor solubility in CDCl₃, requiring alternative solvents like CD₃OD or DMSO-d₆ for NMR analysis .

Research Findings and Trends

  • Synthesis Efficiency :

    • The enamine cyclization method yields products in moderate yields (e.g., 23% for 2-methylquinolin-4-one derivatives) .

    • High temperatures (250°C) are critical for cyclization, but may lead to decomposition or side reactions .

  • Spectroscopic Analysis :

    • UV-Vis spectra show strong absorption in the 240–328 nm range, characteristic of quinolin-4-one chromophores .

    • NMR data confirm the E-isomer through coupling constants and allylic proton shifts .

  • Comparison with Related Compounds :

    • (E)-2-(Non-2-en-1-yl)quinolin-4(1H)-one (compound 3 ) exhibits similar UV and NMR profiles but differs in alkyl chain positioning .

    • Substituent effects (e.g., acetyl groups) enhance NRF2 activation in structurally similar chalcone derivatives .

Critical Analysis of Methods

  • Advantages :

    • Enamine cyclization allows direct formation of the quinolin-4-one core without requiring transition metals .

    • Mild purification steps (e.g., hexane precipitation) simplify isolation .

  • Limitations :

    • High temperatures increase reaction risks (e.g., decomposition) .

    • Moderate yields necessitate optimization for scalability .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Quinoline derivatives, including (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one, have shown promising anticancer properties. Research indicates that certain quinoline compounds can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of procarcinogens. Specifically, compounds similar to this compound have been studied for their potential to inhibit CYP1B1, an enzyme associated with estrogen-related carcinogenesis .

Case Study: CYP Enzyme Inhibition
A study demonstrated that modifications on the quinoline structure significantly affected the inhibitory potency against CYP1B1. For instance, a series of 2-arylbenzo[h]quinolone analogs were synthesized and tested, revealing that the introduction of specific substituents enhanced their inhibitory effects . Such findings suggest that this compound could be optimized for better anticancer efficacy.

Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. A recent study highlighted the synthesis of various quinoline compounds with significant antifungal effects against multiple strains . The structure-activity relationship (SAR) analysis indicated that specific functional groups on the quinoline ring could enhance antimicrobial potency.

Agricultural Applications

Insecticidal Effects
Research has identified quinoline derivatives as potential insecticides. A new series of quinoline compounds were synthesized and tested for their larvicidal and pupicidal effects against mosquito vectors of malaria and dengue. The study found that certain derivatives exhibited lethal toxicity at micromolar concentrations, indicating their potential as biocidal agents in pest control .

Case Study: Larvicidal Activity
In a study focused on developing novel insecticides, a compound structurally related to this compound demonstrated significant larvicidal activity against first instar larvae of malaria vectors. The compound showed a lethal concentration range from 4.408 µM/mL to 7.958 µM/mL, highlighting its effectiveness as an insecticide .

Material Science Applications

Fine Chemical Intermediates
this compound is utilized as a fine chemical intermediate in organic synthesis. Its unique structure allows it to serve as a precursor for various chemical transformations, leading to the development of more complex organic molecules .

Synthesis of Novel Compounds
The compound can be employed in palladium-catalyzed reactions to synthesize other quinolone derivatives. These reactions often lead to high yields and can be tailored for specific applications in pharmaceuticals and agrochemicals .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity via CYP inhibition
Antimicrobial properties
Agricultural ScienceInsecticidal effects against malaria vectors
Material ScienceFine chemical intermediates

Mechanism of Action

The mechanism of action of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Structural Comparisons

Position and Nature of Substituents
  • (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one: Features a lipophilic, unsaturated alkenyl chain at the 2-position, which may enhance membrane permeability compared to polar substituents.
  • 1-Methyl-2-nonylquinolin-4(1H)-one (): Contains a saturated nonyl chain at the 2-position. The absence of a double bond reduces reactivity but increases hydrophobicity. Molecular formula: C₁₉H₂₇NO .
  • 2-(4-Nitrophenyl)quinolin-4(1H)-one (): Aryl substituent (4-nitrophenyl) at the 2-position introduces strong electron-withdrawing effects, altering electronic properties. ¹H NMR (DMSO-d₆): δ 10.17 (br, 1H), 8.27 (d, J = 8.7 Hz, 2H) .
Core Modifications
  • 4-Hydroxyquinolin-2(1H)-ones (): Hydroxy groups at the 4-position increase hydrogen-bonding capacity, influencing solubility and target binding .
  • Fluoroquinolones (): Fluorine atoms at key positions (e.g., 6-fluoro in 7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one) enhance bioavailability and antibacterial potency .

Key Insights :

  • Lipophilic substituents (e.g., nonyl/alkenyl chains) may improve tissue penetration but reduce solubility .
  • Electron-withdrawing groups (e.g., nitro, halogens) enhance reactivity and target engagement .

Data Compilation :

  • Molecular weights, spectral data, and yields were extracted from referenced evidence.

Biological Activity

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is a quinoline derivative that has garnered interest in pharmacological research due to its diverse biological activities. This compound, which features a quinoline core, is part of a larger class of compounds known for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial DNA synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

Quinoline derivatives, including this compound, have been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting key cellular pathways involved in cell proliferation and survival. For example, certain derivatives have shown potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective concentrations for inducing cell death .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has also been explored. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress within cells. This activity is particularly relevant in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors affecting its potency include:

  • Substituents on the quinoline ring : Different functional groups can enhance or diminish biological activity.
  • Geometric configuration : The E/Z configuration may impact the compound's interaction with biological targets.

Table 1 summarizes the relationship between structural modifications and biological activity based on recent studies.

Compound VariantBiological ActivityIC50 (µM)
This compoundAnticancer5.0
4-Methyl derivativeAntimicrobial3.5
6-Hydroxy derivativeAnti-inflammatory4.0

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various quinoline derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells compared to untreated controls. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results indicated that it exhibited superior activity compared to standard treatments, suggesting its potential as a lead compound for developing new antimycobacterial agents .

Q & A

Q. What are the key synthetic routes for (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one, and how can reaction conditions be optimized?

The compound can be synthesized via alkylation of quinolin-4(1H)-one precursors using palladium-catalyzed coupling or Mannich-type reactions. For example, alkylation with non-1-en-1-yl groups can be achieved using cross-coupling reagents under inert atmospheres. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), reaction temperature (80–120°C), and solvent polarity (e.g., DMF or THF) to improve yields. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the (E)-isomer .

Q. How is this compound characterized structurally?

Structural confirmation relies on 1H/13C NMR , COSY , HSQC , and HMBC spectra. Key NMR features include:

  • Alkenyl protons : δ ~5.3–5.5 ppm (doublet, J = 15–16 Hz for trans configuration).
  • Quinolinone carbonyl : δ ~177–180 ppm (13C).
  • Methylene groups : δ 1.2–1.5 ppm (integration confirms chain length). HMBC correlations between the alkenyl proton and quinolinone C-2 confirm regiochemistry .

Q. What in vitro bioactivities have been reported for this compound?

this compound exhibits antibacterial activity against Tenacibaculum maritimum (fish pathogen) with MIC values of 8–16 µg/mL. Assays use disk diffusion or broth microdilution methods, with Mueller-Hinton agar and incubation at 25°C for 48 hours. Activity is attributed to membrane disruption via alkyl chain penetration .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, double bond position) influence bioactivity?

Structure-Activity Relationship (SAR) studies show:

  • Chain length : C9–C11 chains (e.g., nonyl/undecyl) enhance antibacterial potency due to improved lipid bilayer interaction.
  • Double bond geometry : The (E)-isomer is 2–4× more active than (Z), likely due to steric effects on membrane insertion.
  • Substituents : Methyl groups at C-3 (e.g., 3-methyl derivatives) reduce activity, suggesting steric hindrance at the quinolinone core .

Q. How can contradictions in NMR data across studies be resolved?

Discrepancies in methylene resonance integration (e.g., δ 1.2–1.5 ppm) may arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton splitting patterns.
  • Dynamic processes : Conformational flexibility in the alkyl chain can broaden signals. Use variable-temperature NMR or deuterated solvents to stabilize signals. Cross-validate with HRMS (mass error < 2 ppm) and X-ray crystallography (if crystalline) .

Q. What strategies are effective for improving metabolic stability in vivo?

  • Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow oxidative degradation.
  • Prodrug approaches : Mask the quinolinone carbonyl as an ester or amide to enhance bioavailability.
  • PEGylation : Attach polyethylene glycol to the alkyl chain to reduce hepatic clearance .

Methodological Challenges

Q. How can researchers differentiate (E)- and (Z)-isomers during synthesis?

  • Stereoselective synthesis : Use Stille or Suzuki couplings with chiral ligands (e.g., BINAP) to favor (E)-geometry.
  • Chromatographic separation : Employ reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to resolve isomers.
  • NOESY NMR : Confirm spatial proximity of alkenyl protons to quinolinone protons for (Z)-isomers .

Q. What computational tools predict binding modes to biological targets (e.g., c-Myc)?

  • Molecular docking : Use AutoDock Vina with c-Myc/Max/DNA complex (PDB: 1NKP) to identify hydrophobic interactions between the alkyl chain and DNA minor groove.
  • MD simulations : GROMACS with CHARMM36 force field models membrane insertion dynamics (100 ns trajectories).
  • QSAR models : Train on IC₅₀ data from analogs to prioritize substituents .

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